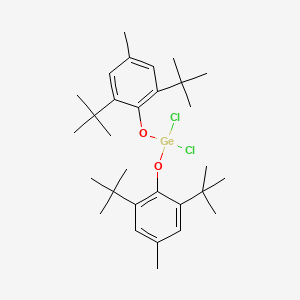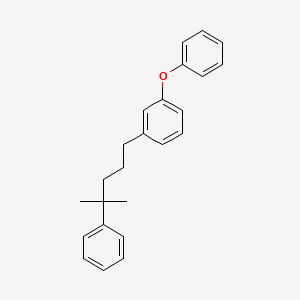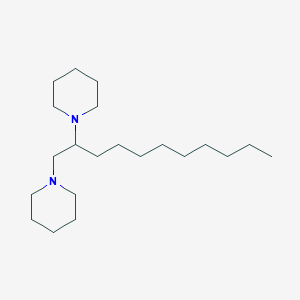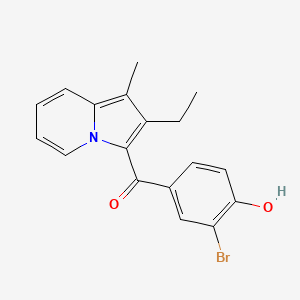![molecular formula C21H29NO B14386529 1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one CAS No. 88204-71-1](/img/structure/B14386529.png)
1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-7-butyl-1-azaspiro[55]undec-7-en-9-one is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two cyclic structures through a single atom The presence of both benzyl and butyl groups adds to its structural complexity and potential reactivity
Méthodes De Préparation
The synthesis of 1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one involves multiple steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl chloride as the reagent.
Addition of the Butyl Group: The butyl group is added via an alkylation reaction, typically using butyl bromide or butyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl groups, using reagents such as sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized derivatives of the original compound.
Applications De Recherche Scientifique
1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter activity or inhibit specific enzymes involved in disease processes.
Comparaison Avec Des Composés Similaires
1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one can be compared with other spirocyclic compounds, such as:
1-Benzyl-7-methyl-1-azaspiro[5.5]undec-7-en-9-one: Similar in structure but with a methyl group instead of a butyl group, leading to different reactivity and biological activity.
1-Benzyl-7-ethyl-1-azaspiro[5.5]undec-7-en-9-one:
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
88204-71-1 |
|---|---|
Formule moléculaire |
C21H29NO |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
1-benzyl-11-butyl-1-azaspiro[5.5]undec-10-en-9-one |
InChI |
InChI=1S/C21H29NO/c1-2-3-11-19-16-20(23)12-14-21(19)13-7-8-15-22(21)17-18-9-5-4-6-10-18/h4-6,9-10,16H,2-3,7-8,11-15,17H2,1H3 |
Clé InChI |
KUYVURAVICJGEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=O)CCC12CCCCN2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)


![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)

![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)


![3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B14386494.png)

![N-[4-(Diethylsulfamoyl)phenyl]glycine](/img/structure/B14386508.png)
![1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole](/img/structure/B14386509.png)

![N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14386527.png)
